YTP-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C26H25ClF2N2O4 |

|---|---|

Poids moléculaire |

502.9 g/mol |

Nom IUPAC |

2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide |

InChI |

InChI=1S/C26H25ClF2N2O4/c1-30-14-26(15-6-4-3-5-7-15)13-17-20(35-26)12-18(28)23(27)21(17)22-16(25(33)31-2)8-9-19(24(22)29)34-11-10-32/h3-9,12,30,32H,10-11,13-14H2,1-2H3,(H,31,33)/t26-/m1/s1 |

Clé InChI |

AYTKLIRWZOGKKZ-AREMUKBSSA-N |

SMILES isomérique |

CNC[C@]1(CC2=C(C(=C(C=C2O1)F)Cl)C3=C(C=CC(=C3F)OCCO)C(=O)NC)C4=CC=CC=C4 |

SMILES canonique |

CNCC1(CC2=C(C(=C(C=C2O1)F)Cl)C3=C(C=CC(=C3F)OCCO)C(=O)NC)C4=CC=CC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

YTP-17: A Potent Inhibitor of the YAP-TEAD Interface in the Hippo Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the YAP-TEAD protein-protein interaction represents a compelling target for anti-cancer drug development. YTP-17 is a potent, orally active small molecule inhibitor that directly targets the YAP-TEAD interface, preventing the formation of the oncogenic transcriptional complex. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a direct disruptor of the protein-protein interaction (PPI) between YAP and all four TEAD paralogs (TEAD1-4).[1][2] Unlike allosteric inhibitors that bind to the lipid pocket of TEAD, this compound and its analogs bind to the Ω-loop pocket of TEAD, the primary interface for YAP binding.[3] This direct competition prevents the association of YAP with TEAD, thereby inhibiting the transcription of Hippo pathway target genes.[1] The abrogation of the YAP-TEAD interaction leads to the eviction of YAP from chromatin, a reduction in the expression of pro-proliferative and anti-apoptotic genes, and ultimately, the induction of cell death in cancer cells dependent on Hippo pathway dysregulation.[1][2]

References

YTP-17: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of YTP-17, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction. Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP and its association with TEAD transcription factors, is a key driver in various cancers. This compound emerges from a class of dihydrobenzofurane analogs designed to disrupt this critical interaction, thereby inhibiting tumor growth. This document details the discovery, synthesis, and preclinical characterization of this compound, presenting key data in a structured format, outlining experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Introduction: The Hippo Pathway and the YAP-TEAD Interaction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of numerous cancers. The downstream effectors of this pathway are the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP and TEAD is therefore a prime therapeutic target for cancers with a dysregulated Hippo pathway.

This compound is a novel small molecule inhibitor that directly targets the YAP-TEAD protein-protein interface, preventing the formation of the oncogenic transcriptional complex. Its discovery represents a significant advancement in the development of targeted therapies for Hippo-driven cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its in vitro and in vivo activities.

| Parameter | Value | Assay | Reference |

| YAP-TEAD Interaction Inhibition IC50 | 4 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2] |

| Antiproliferative Activity IC50 (NCI-H2052 cells) | 45 nM | Cell Proliferation Assay | [1][2] |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Animal Model | Cell Line | Reference |

| Dosing Regimen | 60 mg/kg, oral gavage, once daily for 2 weeks | Xenograft Mouse Model | NCI-H226 | [1][2] |

| Tumor Volume Reduction | 45% | Xenograft Mouse Model | NCI-H226 | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. While specific, detailed protocols for this compound are not publicly available in full, the following represents a likely reconstruction based on the available literature and standard laboratory procedures.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available precursors. The following scheme outlines the key transformations[3]:

Caption: Synthetic scheme for this compound.

Detailed Methodology:

-

Step a: To a solution of the starting phenol in dimethylformamide (DMF) at 0 °C is added sodium hydride (NaH), followed by 2-hydroxyethyl methyl sulfone. The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Step b: In a separate flask, a solution of the corresponding alcohol in tetrahydrofuran (THF) is treated with 2-(tetrahydropyran-2-yloxy)ethanol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) at 0 °C. The reaction is stirred at room temperature for 2 hours.

-

Step c (Suzuki Coupling): The product from step a is coupled with the boronic acid derivative from step b using a palladium catalyst (Pd2(dba)3) and a ligand (N-Xanthphos) in a mixture of toluene and water with potassium phosphate (K3PO4) as a base. The reaction is heated at 100 °C for 12-18 hours.

-

Step d (Deprotection): The resulting intermediate is treated with sodium hydroxide (NaOH) in a mixture of THF and methanol (MeOH) at room temperature for 18 hours to remove a protecting group.

-

Step e (Methylation): The product from step d is methylated using methyl iodide (MeI) and NaH in DMF at 0 °C for 2 hours.

-

Step f (Amide Coupling): The carboxylic acid is coupled with methylamine hydrochloride (MeNH2.HCl) using HATU as a coupling reagent and diisopropylethylamine (DIPEA) as a base in DMF at room temperature for 18 hours.

-

Step g (Final Deprotection): The final protecting group is removed using 4 N HCl in dioxane at room temperature for 2.5-18 hours to yield this compound.

Note: Purification after each step would typically involve standard techniques such as extraction, chromatography, and crystallization. Characterization would be performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the intermediates and the final product.

YAP-TEAD TR-FRET Assay

This assay is used to measure the ability of this compound to disrupt the interaction between YAP and TEAD.

Caption: Workflow for the YAP-TEAD TR-FRET assay.

Detailed Methodology:

-

Reagent Preparation: Recombinant YAP and TEAD proteins are labeled with a suitable FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.

-

Compound Plating: this compound is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA) and added to a low-volume 384-well plate.

-

Protein Addition: The labeled TEAD (donor) and YAP (acceptor) proteins are added to the wells containing the compound.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at a wavelength appropriate for the donor and emission detection at the wavelengths of both the donor and acceptor.

-

Data Analysis: The ratio of acceptor to donor emission is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Caption: Workflow for the cell proliferation assay.

Detailed Methodology:

-

Cell Seeding: NCI-H2052 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell proliferation reagent (e.g., XTT, MTS, or resazurin) is added to each well according to the manufacturer's instructions.

-

Signal Measurement: After a further incubation period (typically 1-4 hours), the absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The background-subtracted absorbance/fluorescence values are used to calculate the percentage of cell growth inhibition. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Caption: Workflow for the in vivo xenograft study.

Detailed Methodology:

-

Cell Implantation: NCI-H226 cells are harvested and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 1 x 106) is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Group Assignment: The mice are randomized into treatment and vehicle control groups.

-

Treatment: this compound is formulated in an appropriate vehicle and administered orally by gavage at a dose of 60 mg/kg once daily for 14 consecutive days. The control group receives the vehicle only.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width2) / 2.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further processed for histological or biomarker analysis.

Mechanism of Action: The YAP-TEAD Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the interaction between YAP and TEAD. The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective inhibition of the YAP-TEAD protein-protein interaction. Its nanomolar in vitro activity and significant in vivo tumor growth inhibition highlight its potential as a therapeutic agent for cancers driven by the Hippo pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this and similar targeted therapies.

References

YTP-17: A Technical Guide for Researchers and Drug Development Professionals

Abstract

YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making the YAP-TEAD interaction an attractive therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, biological activity, and the methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo pathway.

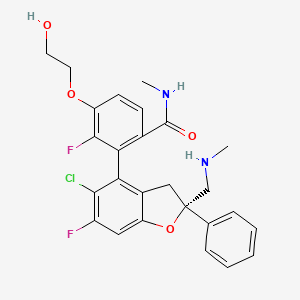

Chemical Structure and Physicochemical Properties

This compound is a dihydrobenzofurane analog. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Chemical Structure |  | [1] |

| Molecular Formula | C26H25ClF2N2O4 | [2][3] |

| Molecular Weight | 502.94 g/mol | [2][3] |

| IUPAC Name | (S)-4-((S)-2-(4-chloro-3,5-difluorophenyl)-7-(methylamino)-2,3-dihydrobenzofuran-3-yl)-N-methyl-2,3-dihydrobenzo[b][1][4]dioxine-6-carboxamide | Inferred from structure |

| SMILES | FC1=CC2=C(--INVALID-LINK--=C1Cl)C--INVALID-LINK--(CNC)O2 | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |

Table 1: Chemical and Physicochemical Properties of this compound

Biological Activity and Pharmacological Properties

This compound is a highly potent inhibitor of the YAP-TEAD protein-protein interaction. This interaction is essential for the transcriptional activity of YAP, a key downstream effector of the Hippo pathway. By disrupting this interaction, this compound effectively suppresses the oncogenic functions of YAP.

| Parameter | Value | Cell Line / Assay | Source |

| YAP-TEAD Interaction IC50 | 4 nM | Biochemical Assay (TR-FRET) | [2][3] |

| Antiproliferative Activity IC50 | 45 nM | NCI-H2052 (Mesothelioma) | [2][3] |

| In Vivo Efficacy | 45% tumor volume reduction | NCI-H226 Xenograft Model (60 mg/kg, oral, daily for 2 weeks) | [3] |

Table 2: Biological and Pharmacological Data for this compound

Mechanism of Action

The Hippo signaling pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The transcriptional coactivator Yes-associated protein (YAP) is a central component of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of YAP. This compound acts by directly binding to TEAD and preventing its interaction with YAP, thereby inhibiting the transcription of downstream target genes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are representative protocols based on standard methodologies and the available information.

YAP-TEAD Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibitory effect of this compound on the YAP-TEAD protein-protein interaction.

Materials:

-

Recombinant human TEAD protein (e.g., GST-tagged)

-

Biotinylated peptide derived from the TEAD-binding domain of YAP

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the TEAD protein, biotinylated YAP peptide, and the this compound dilution (or DMSO for control).

-

Incubate for 60 minutes at room temperature.

-

Add the Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Acceptor).

-

The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (NCI-H2052)

This assay measures the effect of this compound on the proliferation of the NCI-H2052 mesothelioma cell line.

Materials:

-

NCI-H2052 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed NCI-H2052 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

In Vivo Xenograft Study (NCI-H226)

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID)

-

NCI-H226 cells

-

Matrigel

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of NCI-H226 cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound (e.g., 60 mg/kg) or vehicle daily via oral gavage.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitor animal body weight and general health throughout the study.

-

After the treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis if required.

ADME and Pharmacokinetic Profile

While this compound is reported to be orally active and efficacious in a mouse xenograft model, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data are not publicly available at the time of this writing. For a drug development candidate, a comprehensive ADME/PK profiling would be essential, including parameters such as:

-

Solubility and Permeability: To assess oral absorption potential.

-

Metabolic Stability: In liver microsomes and hepatocytes to predict in vivo clearance.

-

Plasma Protein Binding: To determine the fraction of free, pharmacologically active drug.

-

CYP450 Inhibition: To evaluate the potential for drug-drug interactions.

-

In Vivo Pharmacokinetics: In rodents to determine key parameters like Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion

This compound is a promising preclinical candidate that potently and selectively inhibits the YAP-TEAD protein-protein interaction. Its demonstrated cellular activity and in vivo anti-tumor efficacy highlight the therapeutic potential of targeting the Hippo signaling pathway. Further investigation into its detailed ADME/PK properties and broader preclinical development are warranted to fully assess its clinical utility. This technical guide provides a foundational understanding of this compound for researchers and drug developers working in the field of oncology and targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. 2.6. Mouse xenograft tumor models and treatments [bio-protocol.org]

- 3. Making sure you're not a bot! [find.lib.uoc.gr]

- 4. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Role of YTP-17 in Modulating YAP-TEAD Protein-Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are the primary downstream effectors of this pathway. The YAP-TEAD protein-protein interaction (PPI) is essential for activating pro-proliferative and anti-apoptotic gene expression, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of YTP-17, a potent small molecule inhibitor of the YAP-TEAD PPI. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the Hippo-YAP-TEAD axis.

Introduction to the YAP-TEAD Interaction

The Hippo pathway, when active, phosphorylates and promotes the cytoplasmic sequestration of YAP, preventing its nuclear translocation and interaction with TEAD.[1][2] However, in many cancerous states, the Hippo pathway is inactivated, leading to the accumulation of YAP in the nucleus.[1] Nuclear YAP lacks a DNA-binding domain and relies on its association with TEAD transcription factors to regulate the expression of target genes such as CTGF and CYR61, which are involved in cell growth and proliferation.[3] The interaction between YAP and TEAD occurs through multiple interfaces, with a significant contribution from a hydrophobic pocket on the surface of TEAD.[4] Disrupting this critical interaction presents a promising strategy for inhibiting the oncogenic functions of YAP.[5]

This compound: A Potent Small Molecule Inhibitor

This compound is an orally active small molecule designed to inhibit the protein-protein interaction between YAP and TEAD.[6][7][8][9][10] Its chemical formula is C26H25ClF2N2O4, with a molecular weight of 502.94 g/mol .[8][9] By binding to TEAD, this compound allosterically prevents its association with YAP, thereby inhibiting the transcription of downstream target genes and suppressing tumor growth.[7]

Quantitative Data for this compound

The following table summarizes the key in vitro and in vivo efficacy data for this compound.

| Parameter | Value | Cell Line / Model | Assay Type | Reference(s) |

| IC50 (YAP-TEAD Interaction) | 4 nM | - | Biochemical Assay | [6][7][8][9][10] |

| IC50 (Anti-proliferative) | 45 nM | NCI-H2052 (Mesothelioma) | Cell Viability Assay | [6][9] |

| In Vivo Efficacy | 45% tumor volume reduction | NCI-H226 (Lung Cancer) Xenograft | Oral Gavage (60 mg/kg, daily for 2 weeks) | [6][9] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Hippo-YAP-TEAD signaling pathway and the proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibitory effect of this compound on the YAP-TEAD protein-protein interaction in a biochemical setting.

Materials:

-

Purified, tagged recombinant human YAP (e.g., GST-tagged)

-

Purified, tagged recombinant human TEAD (e.g., His-tagged)

-

TR-FRET Donor (e.g., Europium-labeled anti-GST antibody)

-

TR-FRET Acceptor (e.g., APC-labeled anti-His antibody)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound compound

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Protein-Antibody Incubation: In separate tubes, pre-incubate GST-YAP with the Europium-labeled anti-GST antibody and His-TEAD with the APC-labeled anti-His antibody in Assay Buffer for 30-60 minutes at room temperature to allow for antibody-protein binding.

-

Assay Reaction:

-

Add the this compound dilutions or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add the pre-incubated GST-YAP/Donor antibody complex to all wells.

-

Initiate the reaction by adding the pre-incubated His-TEAD/Acceptor antibody complex to all wells.

-

The final concentrations of proteins and antibodies should be optimized, but typical concentrations are in the low nanomolar range.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the plate on a TR-FRET plate reader. Excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 100 µs).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an alternative bead-based assay to measure the disruption of the YAP-TEAD interaction.

Materials:

-

Purified, tagged recombinant human YAP (e.g., Biotinylated)

-

Purified, tagged recombinant human TEAD (e.g., GST-tagged)

-

Streptavidin-coated Donor beads

-

Anti-GST-conjugated Acceptor beads

-

AlphaScreen Assay Buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)

-

This compound compound

-

384-well white opaque plates

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Plating: Add serially diluted this compound or vehicle control to the wells of the 384-well plate.

-

Protein and Bead Incubation:

-

In a tube, mix Biotin-YAP with Streptavidin-Donor beads and incubate for 30 minutes at room temperature in the dark.

-

In a separate tube, mix GST-TEAD with anti-GST-Acceptor beads and incubate for 30 minutes at room temperature in the dark.

-

-

Assay Reaction:

-

Add the GST-TEAD/Acceptor bead complex to all wells.

-

Add the Biotin-YAP/Donor bead complex to all wells to initiate the reaction.

-

-

Incubation: Incubate the plate for 1-3 hours at room temperature in the dark.

-

Measurement: Read the plate on an AlphaScreen-compatible plate reader, exciting at 680 nm and measuring emission at 520-620 nm.

-

Data Analysis: Plot the AlphaScreen signal against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting model.

TEAD-Dependent Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit YAP-TEAD-mediated gene transcription.

Materials:

-

A suitable human cancer cell line with an active Hippo pathway (e.g., HEK293T, NCI-H2052).

-

A TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound compound.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to calculate the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a YAP-TEAD inhibitor like this compound.

Conclusion

This compound represents a promising lead compound for the development of therapeutics targeting the YAP-TEAD oncogenic axis. Its potent inhibition of the YAP-TEAD PPI, demonstrated through robust biochemical and cell-based assays, and its encouraging in vivo anti-tumor activity, underscore the potential of this therapeutic strategy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this compound and other novel YAP-TEAD inhibitors. Further research focusing on its detailed binding mode, selectivity, and long-term efficacy will be crucial for its translation into a clinical candidate.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Small-molecule YAP-TEAD inhibitors by High-throughput docking for the Treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hippo Pathway trans-Reporting System | cynapsedx [cynapsedx.com]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. medchemexpress.com [medchemexpress.com]

YTP-17: A Potent Anti-Tumor Agent Targeting the YAP-TEAD Protein-Protein Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of YTP-17, a novel and orally active small molecule inhibitor with significant potential as an anti-tumor agent. This compound targets the protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors, key components of the Hippo signaling pathway. Dysregulation of this pathway is a known driver in various cancers, making the YAP-TEAD interaction a critical therapeutic target. This document summarizes the available quantitative data, details the experimental protocols used to evaluate this compound's efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The anti-tumor potential of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings for easy comparison and reference.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | YAP-TEAD Interaction | IC50 | 4 nM | [1] |

| Cell-based Assay | NCI-H2052 (Mesothelioma) | IC50 (Anti-proliferative) | 45 nM | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |

| NCI-H226 Xenograft Mouse Model | Mesothelioma | 60 mg/kg, oral gavage, once daily for 2 weeks | 45% reduction in tumor volume | [1] |

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the interaction between YAP and TEAD. In a healthy state, the Hippo signaling pathway controls organ size and cell proliferation by phosphorylating and inactivating YAP, leading to its cytoplasmic retention and degradation. However, in many cancers, this pathway is dysregulated, allowing YAP to translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. This compound directly interferes with the binding of YAP to TEAD, thereby inhibiting this oncogenic signaling cascade.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound. These protocols are based on standard laboratory procedures and the specific details reported in the available literature.

YAP-TEAD Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to quantify the inhibitory effect of this compound on the YAP-TEAD protein-protein interaction in a biochemical setting.

Materials:

-

Recombinant human YAP and TEAD proteins

-

Fluorescently labeled antibodies or tags for YAP and TEAD (e.g., donor and acceptor fluorophores for FRET)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound compound

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant TEAD protein labeled with the donor fluorophore.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Add the recombinant YAP protein labeled with the acceptor fluorophore to initiate the binding reaction.

-

Incubate the plate for a specified duration (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the extent of the YAP-TEAD interaction.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the TR-FRET assay to determine this compound's IC50.

NCI-H2052 Cell Proliferation Assay (Resazurin-Based)

This assay assesses the anti-proliferative activity of this compound on the NCI-H2052 human mesothelioma cell line.

Materials:

-

NCI-H2052 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound

-

Resazurin sodium salt solution

-

96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Seed NCI-H2052 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add Resazurin solution to each well and incubate for an additional 2-4 hours, or until a color change is observed.

-

Measure the fluorescence of the resorufin product using a microplate reader (excitation ~560 nm, emission ~590 nm). The fluorescence intensity is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound by plotting viability against compound concentration.[2][3][4]

Caption: Workflow for the NCI-H2052 cell proliferation assay.

NCI-H226 Xenograft Mouse Model Study

This in vivo study evaluates the anti-tumor efficacy of orally administered this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

NCI-H226 human mesothelioma cells

-

Matrigel or a similar basement membrane matrix

-

This compound compound formulated for oral gavage

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of NCI-H226 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (60 mg/kg) or the vehicle control to the respective groups via oral gavage once daily.

-

Continue the treatment for a specified duration (e.g., 2 weeks).

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week) throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Compare the tumor growth between the this compound treated group and the control group to determine the anti-tumor efficacy.[5][6][7]

Caption: Workflow for the NCI-H226 xenograft mouse model study.

Conclusion

This compound has demonstrated significant promise as a potential anti-tumor agent through its potent and specific inhibition of the YAP-TEAD protein-protein interaction. The data presented in this guide highlight its low nanomolar efficacy in both biochemical and cell-based assays, as well as its ability to reduce tumor growth in a preclinical in vivo model. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound and other inhibitors of the Hippo signaling pathway. Continued investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance this promising compound towards clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. tribioscience.com [tribioscience.com]

- 4. labbox.es [labbox.es]

- 5. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. altogenlabs.com [altogenlabs.com]

- 7. NCI-H226 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Preliminary Studies on YTP-17 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of YTP-17, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo signaling pathway in cancer.

Core Concepts: this compound and the Hippo Pathway

This compound is a novel compound that disrupts the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ, which then translocates to the nucleus and binds to TEAD to drive the transcription of genes that promote cell proliferation and inhibit apoptosis. By inhibiting the YAP-TEAD interaction, this compound effectively abrogates these oncogenic signals.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| YAP-TEAD Inhibition IC50 | 4 nM | Concentration of this compound required to inhibit 50% of the YAP-TEAD protein-protein interaction in a biochemical assay. |

| Antiproliferative IC50 | 45 nM | Concentration of this compound required to inhibit the proliferation of 50% of NCI-H2052 (human mesothelioma) cells in a cell-based assay.[1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome |

| NCI-H226 Xenograft (Mouse) | 60 mg/kg, oral gavage, once daily for 2 weeks | 45% reduction in tumor volume.[1] |

Experimental Protocols

The following sections detail the general methodologies employed in the preliminary cytotoxic evaluation of this compound.

YAP-TEAD Protein-Protein Interaction Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify protein-protein interactions in a high-throughput format.

-

Principle: The assay measures the energy transfer between a donor fluorophore and an acceptor fluorophore conjugated to antibodies or proteins that bind to the target proteins (YAP and TEAD). When YAP and TEAD interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound, by disrupting this interaction, leads to a decrease in the FRET signal.

-

General Protocol:

-

Recombinant YAP and TEAD proteins are incubated together.

-

A donor-labeled anti-tag antibody (e.g., anti-GST-Europium) and an acceptor-labeled anti-tag antibody (e.g., anti-His-APC) that recognize tags on the recombinant proteins are added.

-

This compound at various concentrations is added to the wells.

-

The reaction is incubated to allow for binding and potential inhibition.

-

The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curve.

-

Cell Proliferation (Cytotoxicity) Assay

The antiproliferative effects of this compound are typically assessed using cell-based viability assays, such as the resazurin reduction assay.

-

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.

-

General Protocol (for NCI-H2052 cells):

-

NCI-H2052 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

A resazurin solution is added to each well, and the plates are incubated for a further 1-4 hours.

-

The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

-

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is used.

-

Principle: Human cancer cells (e.g., NCI-H226) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of NCI-H226 cells.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally (e.g., 60 mg/kg daily), while the control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width2)/2).

-

At the end of the study, the percentage of tumor growth inhibition is calculated.

-

Apoptosis Assay (Flow Cytometry)

To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.

-

General Protocol:

-

Cancer cells are treated with this compound at various concentrations for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V conjugated to a fluorophore (e.g., FITC) and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.

-

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action: Hippo Signaling Pathway

Caption: this compound inhibits the Hippo pathway by blocking the YAP-TEAD interaction in the nucleus.

General Experimental Workflow for this compound Cytotoxicity Screening

Caption: A general workflow for evaluating the cytotoxicity of this compound from in vitro to in vivo.

Intrinsic (Mitochondrial) Apoptosis Pathway

Caption: The intrinsic apoptosis pathway potentially activated by this compound via Hippo pathway inhibition.

References

The YAP-TEAD Inhibitor YTP-17: A Technical Overview of its Anti-Proliferative Effects on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

YTP-17 is a potent, orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its binding to TEA domain (TEAD) transcription factors, is a key driver in the development and progression of various cancers. This document provides a technical guide on the anti-proliferative effects of this compound, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to this compound and the YAP-TEAD Signaling Axis

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the Hippo pathway is active, it phosphorylates and inactivates YAP, sequestering it in the cytoplasm.[2] In many cancers, the Hippo pathway is silenced, leading to the dephosphorylation and nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors, initiating a transcriptional program that promotes cell proliferation, survival, and stemness. The interaction between YAP and TEAD is therefore a prime target for therapeutic intervention in cancers with a dysregulated Hippo pathway.[3][4]

This compound is a novel dihydrobenzofurane analog designed to specifically disrupt the YAP-TEAD protein-protein interaction.[5] Its mechanism of action is centered on binding to TEAD, thereby preventing the recruitment of YAP and the subsequent transcription of oncogenic target genes.[5]

Quantitative Assessment of this compound Efficacy

The following tables summarize the currently available quantitative data on the efficacy of this compound in inhibiting the YAP-TEAD interaction and cancer cell proliferation.

| Parameter | Value | Assay Type | Reference |

| IC50 (YAP-TEAD Interaction) | 4 nM | Biochemical Assay | |

| IC50 (NCI-H2052 Cell Proliferation) | 45 nM | Cell-Based Assay |

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Model | Dosing Regimen | Reference |

| Tumor Volume Reduction | 45% | NCI-H226 Xenograft (Mouse) | 60 mg/kg, oral gavage, once daily for 2 weeks |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the interaction between YAP and TEAD, which is the final and critical step in the Hippo signaling pathway's control over gene transcription. The diagram below illustrates the canonical Hippo pathway and the point of intervention for this compound.

Figure 1: The Hippo Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

The following are detailed, representative protocols for assessing the effect of this compound on cancer cell proliferation. These protocols are based on standard laboratory procedures and information available for similar compounds, as the full experimental details from the primary publication on this compound were not accessible.

In Vitro Cell Proliferation Assay (NCI-H2052)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of the NCI-H2052 human mesothelioma cell line.

Materials:

-

NCI-H2052 cells (ATCC® CRL-5915™)

-

RPMI-1640 Medium (Gibco)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

This compound (solubilized in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assay

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Cell Culture: Culture NCI-H2052 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Assessment:

-

For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

For MTT/MTS assays: Follow the manufacturer's instructions.

-

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the In Vitro Cell Proliferation Assay.

Western Blot Analysis of YAP-TEAD Target Gene Expression

This protocol outlines a method to assess the effect of this compound on the protein levels of YAP, TEAD, and their downstream targets, such as CTGF and CYR61.

Materials:

-

Cancer cell line with known active Hippo signaling (e.g., NCI-H226)

-

6-well cell culture plates

-

This compound (solubilized in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-YAP, anti-TEAD, anti-CTGF, anti-CYR61, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound is a promising inhibitor of the YAP-TEAD interaction with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its nanomolar potency makes it a valuable tool for further investigation into the role of the Hippo pathway in cancer and a potential lead compound for the development of novel cancer therapeutics. Future research should focus on elucidating the full spectrum of its anti-cancer activity across a broader range of cancer cell lines, further characterizing its pharmacokinetic and pharmacodynamic properties, and exploring its potential in combination with other anti-cancer agents. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound.

References

The Pharmacokinetics of YTP-17: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YTP-17 is a potent and orally active small molecule inhibitor targeting the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway frequently dysregulated in various cancers. This document provides a comprehensive overview of the currently available preclinical data on the pharmacokinetics of this compound, including its mechanism of action, in vitro and in vivo efficacy. While specific quantitative pharmacokinetic parameters are not yet publicly available, this guide synthesizes the existing information to provide a thorough understanding for research and drug development professionals.

Introduction

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors, is a significant driver in the development and progression of numerous malignancies. This compound has emerged as a promising therapeutic agent that directly inhibits the YAP-TEAD interaction, thereby impeding the oncogenic signaling cascade. Understanding the pharmacokinetic profile of this compound is crucial for its continued development and potential clinical application.

Mechanism of Action

This compound functions by disrupting the protein-protein interaction between YAP and TEAD.[1][2] This inhibition prevents the nuclear YAP/TEAD complex from binding to DNA and initiating the transcription of target genes responsible for cell proliferation and survival.

Signaling Pathway

The Hippo pathway, when active, phosphorylates and inactivates YAP, sequestering it in the cytoplasm. In many cancers, this pathway is inhibited, leading to the dephosphorylation and nuclear translocation of YAP. Once in the nucleus, YAP binds to TEAD transcription factors to drive tumor growth. This compound directly targets this final step in the oncogenic cascade.

In Vitro Activity

This compound has demonstrated potent inhibitory activity in biochemical and cell-based assays.

| Assay Type | Parameter | Value | Cell Line | Reference |

| Biochemical Assay | IC50 (YAP-TEAD Interaction) | 4 nM | - | [1] |

| Cell-based Assay | IC50 (Antiproliferative Activity) | 45 nM | NCI-H2052 | [1] |

In Vivo Pharmacokinetics and Efficacy

While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound have not been made publicly available, in vivo studies have confirmed its oral activity and anti-tumor efficacy.

Efficacy in Xenograft Model

An in vivo study utilizing a xenograft mouse model with NCI-H226 cells demonstrated significant anti-tumor activity of this compound.[1]

| Animal Model | Dosage | Administration | Treatment Duration | Result | Reference |

| NCI-H226 Xenograft Mouse Model | 60 mg/kg | Oral gavage, once daily | 2 weeks | 45% reduction in tumor volume | [1] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for preclinical in vivo studies, the following methodologies are likely to have been employed.

In Vivo Efficacy Study (Generalized Protocol)

-

Cell Culture: NCI-H226 human mesothelioma cells are cultured in appropriate media and conditions to ensure logarithmic growth.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor xenograft.

-

Tumor Implantation: A suspension of NCI-H226 cells is subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. This compound is formulated in a suitable vehicle for oral administration. The treatment group receives a daily oral gavage of this compound (e.g., 60 mg/kg), while the control group receives the vehicle alone.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (length x width^2)/2.

References

Initial In Vitro Evaluation of YTP-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro evaluation of YTP-17, a potent and orally active inhibitor of the YAP-TEAD protein-protein interaction. The data and methodologies presented herein are compiled from foundational studies to facilitate further research and development of this compound class.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| TR-FRET Assay | YAP-TEAD Interaction | 4 | [1] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Reference |

| NCI-H2052 | Cell Proliferation Assay | 45 | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

YAP-TEAD TR-FRET Assay

This assay quantifies the ability of this compound to disrupt the interaction between the YAP and TEAD proteins using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

Recombinant human TEAD protein

-

Recombinant human YAP protein fragment

-

TR-FRET donor and acceptor fluorophores

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add the TR-FRET donor-labeled TEAD protein to all wells.

-

Add the TR-FRET acceptor-labeled YAP protein fragment to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the results against the logarithm of the this compound concentration to determine the IC50 value.

NCI-H2052 Cell Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on the NCI-H2052 human mesothelioma cell line.

Materials:

-

NCI-H2052 cells

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Seed NCI-H2052 cells into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for Resazurin, or as specified for other reagents).

-

Measure the fluorescence or luminescence signal using a plate reader.

-

Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the relevant signaling pathway and experimental workflows.

Hippo-YAP-TEAD Signaling Pathway and this compound Inhibition.

Experimental Workflow for the YAP-TEAD TR-FRET Assay.

Experimental Workflow for the NCI-H2052 Cell Proliferation Assay.

References

YTP-17: A Technical Guide to its Impact on Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YTP-17, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction. This document details the mechanism of action of this compound, its impact on oncogenic signaling pathways, and provides a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction to this compound and its Therapeutic Rationale

This compound is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway is a key driver in the development and progression of various cancers.[1][3] The primary oncogenic output of the Hippo pathway is mediated by the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[2][4] In many cancers, the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ into the nucleus.[2][4] Once in the nucleus, YAP/TAZ bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation, survival, and metastasis.[4][5]

This compound functions as a direct inhibitor of the protein-protein interaction between YAP and TEAD, thereby blocking the formation of the oncogenic transcriptional complex.[6] This mechanism offers a promising therapeutic strategy for cancers dependent on YAP/TAZ-TEAD signaling.

Mechanism of Action: Targeting the YAP-TEAD Interface

This compound is an orally active inhibitor of the YAP-TEAD protein-protein interaction. By binding to TEAD, this compound prevents its association with YAP, thereby inhibiting the transcription of downstream target genes responsible for tumor growth and survival.

Signaling Pathway Diagram

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's in vitro and in vivo activities.

Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| TR-FRET Assay | YAP-TEAD Interaction | 4 | [6] |

| Cell Proliferation Assay | NCI-H2052 (Mesothelioma) | 45 | [6] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Cell Line | Treatment | Dosing Schedule | Result | Reference |

| Xenograft Mouse Model | NCI-H226 (Lung Squamous Cell Carcinoma) | This compound (60 mg/kg) | Oral gavage, once daily for 2 weeks | 45% reduction in tumor volume | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction

This assay is designed to quantify the inhibitory effect of this compound on the protein-protein interaction between YAP and TEAD.

Materials:

-

Recombinant human YAP and TEAD proteins

-

TR-FRET donor and acceptor fluorophore-labeled antibodies specific for YAP and TEAD

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible microplate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound, recombinant YAP and TEAD proteins, and the donor and acceptor-labeled antibodies.

-

Incubate the plate at room temperature for the recommended time to allow for protein-protein interaction and antibody binding.

-

Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (Resazurin) Assay

This assay measures the antiproliferative activity of this compound on cancer cell lines.

Materials:

-

NCI-H2052 human mesothelioma cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

Resazurin sodium salt solution

-

96-well cell culture plates

-

Fluorescence microplate reader

Protocol:

-

Seed NCI-H2052 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add Resazurin solution to each well to a final concentration of 10% of the total volume.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

Materials:

-

NCI-H226 human lung squamous cell carcinoma cell line

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Protocol:

-

Harvest NCI-H226 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.[7]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (60 mg/kg) or the vehicle control to the respective groups via oral gavage once daily for 14 consecutive days.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Compare the tumor volumes between the this compound treated and control groups to determine the percentage of tumor growth inhibition.

Logical and Experimental Workflows

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising preclinical candidate that effectively targets the YAP-TEAD protein-protein interaction, a key node in oncogenic signaling. Its potent in vitro activity against YAP-TEAD and cancer cell proliferation, coupled with significant in vivo antitumor efficacy, underscores its potential as a novel therapeutic for cancers driven by the Hippo pathway. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: A Framework for an In Vitro Cell Proliferation and Viability Assay

Note to the Reader: The "YTP-17 protocol" appears to be a placeholder or a non-publicly documented procedure. The following application note has been constructed as a representative example using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity. This framework can be adapted for a specific internal protocol like "this compound."

Introduction

This protocol details the application of a colorimetric assay to determine cell viability and proliferation in vitro. The assay quantifies the metabolic activity of living cells by measuring the reduction of a tetrazolium salt. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring, converting it to an insoluble, colored formazan salt. The concentration of the resulting formazan, which is proportional to the number of metabolically active cells, is determined by measuring its absorbance. This method is widely used in drug development and cytotoxicity studies to assess the effects of compounds on cell growth.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| 96-well flat-bottom plates | Corning | 3599 |

| MTT Reagent (5 mg/mL in PBS) | Thermo Fisher | M6494 |

| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Multi-channel pipette | Eppendorf | --- |

| Microplate reader (570 nm) | BioTek | --- |

| CO2 Incubator | Thermo Fisher | --- |

Experimental Protocol: MTT Assay

This protocol outlines the steps for seeding cells, treating them with a test compound, and quantifying cell viability.

-

Cell Seeding:

-

Harvest and count cells (e.g., HeLa, A549) from culture.

-

Dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Include wells for "cells only" (positive control) and "medium only" (blank).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT Reagent (5 mg/mL) to each well.

-

Gently mix the plate and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-